Log P and tPSA Comparison: 4-Phenyl-7-acetamide Coumarin vs. Closest 4-Methyl and 7-Hydroxy Analogs
The target compound possesses a calculated log P of 1.73 [1], placing it within the optimal lipophilicity window for central nervous system (CNS) drug-likeness (log P 1–3). By comparison, the 4-methyl analog 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide has a lower calculated log P of approximately 0.95 due to the replacement of the phenyl ring with a methyl group, while the parent 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) has a calculated log P of approximately 2.8–3.0 . The established SAR for 7-substituted coumarins demonstrates that MAO-B pIC₅₀ values scale linearly with calculated log P (r² = 0.72, n = 20) [2]. The target compound's intermediate log P (1.73) thus predicts a MAO-B pIC₅₀ bracketed between the weaker 4-methyl analog and the more lipophilic 7-hydroxy-4-phenylcoumarin (reported MAO IC₅₀ = 0.5 µM; ALDH-2 IC₅₀ = 1.5 µM) , providing a quantifiable basis for prioritizing it when moderate lipophilicity and balanced CNS penetration are experimental design requirements.
| Evidence Dimension | Calculated log P (lipophilicity) and tPSA |
|---|---|
| Target Compound Data | Calculated log P = 1.73; tPSA = 78.62 Ų [1] |
| Comparator Or Baseline | 4-Methyl analog (log P ≈ 0.95); 7-Hydroxy-4-phenylcoumarin (log P ≈ 2.8–3.0; MAO IC₅₀ = 0.5 µM) |
| Quantified Difference | Δ log P ≈ +0.78 vs. 4-methyl analog; Δ log P ≈ −1.0 to −1.3 vs. 7-hydroxy analog |
| Conditions | Calculated log P and tPSA derived from JChem/ACD-Labs prediction; MAO IC₅₀ data for comparator determined using human recombinant enzyme assays. |
Why This Matters
The intermediate log P of 1.73 predicts balanced CNS permeability and aqueous solubility compared to both the more lipophilic 7-hydroxy analog (higher nonspecific binding risk) and the less lipophilic 4-methyl analog (lower membrane penetration), enabling informed selection based on the permeability–solubility trade-off required by the specific assay format.
- [1] ChemBase. 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide — ChemBase ID 182518; Properties: log P = 1.7299277, tPSA = 78.62 Ų. View Source
- [2] De Marco, A.; Gnerre, C.; Altomare, C.; Carotti, A.; Rose, S.; Testa, B.; Catto, M.; Summo, L.; Jenner, P. Lipophilicity Plays a Major Role in Modulating the Inhibition of Monoamine Oxidase B by 7-Substituted Coumarins. Chem. Biodivers. 2006, 3 (2), 134–149. View Source
